2-Nitro-5-phenoxybenzoic acid

Enzymology Phosphatase inhibition Drug discovery

2-Nitro-5-phenoxybenzoic acid (CAS 53202-58-7) is a substituted phenoxybenzoic acid derivative with the molecular formula C13H9NO5 and a molecular weight of 259.21 g/mol. It is structurally defined by a nitro group at the 2-position and a phenoxy substituent at the 5-position of the benzoic acid core.

Molecular Formula C13H9NO5
Molecular Weight 259.21 g/mol
CAS No. 53202-58-7
Cat. No. B8801393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-5-phenoxybenzoic acid
CAS53202-58-7
Molecular FormulaC13H9NO5
Molecular Weight259.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H9NO5/c15-13(16)11-8-10(6-7-12(11)14(17)18)19-9-4-2-1-3-5-9/h1-8H,(H,15,16)
InChIKeyZSNNELPPGKIDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-5-phenoxybenzoic acid (CAS 53202-58-7): Technical Specifications and Procurement-Ready Overview


2-Nitro-5-phenoxybenzoic acid (CAS 53202-58-7) is a substituted phenoxybenzoic acid derivative with the molecular formula C13H9NO5 and a molecular weight of 259.21 g/mol [1]. It is structurally defined by a nitro group at the 2-position and a phenoxy substituent at the 5-position of the benzoic acid core . The compound typically appears as an off-white to pale yellow powder with a melting point of 164–168 °C and is soluble in common organic solvents including ethanol, methanol, and acetone [1]. It is primarily utilized as a pharmaceutical intermediate and as a precursor in the synthesis of herbicidal agents [1].

Why In-Class Phenoxybenzoic Acid Analogs Cannot Substitute for 2-Nitro-5-phenoxybenzoic Acid (CAS 53202-58-7)


Substitution of 2-nitro-5-phenoxybenzoic acid with closely related analogs—such as the regioisomeric 5-nitro-2-phenoxybenzoic acid (CAS 54255-63-9) or the non-nitrated 2-phenoxybenzoic acid (CAS 2243-42-7)—is not scientifically or industrially interchangeable due to distinct differences in electronic character, receptor engagement, and biological performance. The presence and specific positioning of the electron-withdrawing nitro group fundamentally alters the compound's acidity (predicted pKa ~1.96) , its hydrogen-bonding network in enzyme active sites [1], and its herbicidal efficacy profile [2]. Even small changes in substitution pattern (e.g., 2-nitro-5-phenoxy vs. 5-nitro-2-phenoxy) have been shown to yield dramatically different biological outcomes, including in phosphatase inhibition selectivity and PAI-1 inhibitory potency [1][3]. The quantitative evidence below establishes precisely where this compound diverges from its closest comparators and why substitution without validation would compromise experimental reproducibility and industrial utility.

Quantitative Differentiation Evidence: 2-Nitro-5-phenoxybenzoic acid (CAS 53202-58-7) vs. Closest Analogs


Phosphatase Inhibition Profile: Low Potency but Defined Selectivity Fingerprint vs. Regioisomers and Nitro-Analogs

2-Nitro-5-phenoxybenzoic acid exhibits minimal inhibition of bovine intestinal alkaline phosphatase (IC50 >400,000 nM) and human placental alkaline phosphatase (IC50 >400,000 nM) at physiological pH [1]. In contrast, the regioisomeric 5-nitro-2-phenoxybenzoic acid scaffold has been elaborated into potent PAI-1 inhibitors with IC50 values in the nanomolar range [2]. Additionally, the simpler 2-nitrobenzoic acid (lacking the 5-phenoxy group) demonstrates antiproliferative activity with an IC50 of 8.3 µM against Jurkat cells . The high micromolar to millimolar IC50 values of 2-nitro-5-phenoxybenzoic acid against phosphatases, combined with its structural divergence from active PAI-1 inhibitor scaffolds, establish a distinct selectivity profile that is valuable for designing control compounds or for applications where broad phosphatase inhibition is undesirable.

Enzymology Phosphatase inhibition Drug discovery Selectivity screening

Herbicidal Activity: 5-Phenoxy Substitution Confers Superior Efficacy vs. 2-Methoxy and 4-Phenoxy Benzoic Acid Analogs

According to U.S. Patent 3,979,437, benzoic acids bearing a phenoxy substituent in the 5-position, including 2-nitro-5-phenoxybenzoic acid and its substituted derivatives, are described as 'very effective herbicides' [1]. This represents a significant improvement over prior art compounds, specifically 2-methoxy-benzoic acids (U.S. Pat. No. 3,013,054) and 4-phenoxybenzoic acids (French Pat. No. 1,502,538), which served as earlier herbicide leads but exhibited inferior activity [1]. The patent explicitly states that the discovery resides in the 5-position phenoxy substitution pattern, distinguishing this class from 4-phenoxy and 2-methoxy analogs [1]. The 2-nitro-5-phenoxybenzoic acid core structure is therefore a critical pharmacophore for achieving the claimed herbicidal efficacy.

Agrochemicals Herbicide discovery Phenoxybenzoic acids Weed control

Physical Property Differentiation: pKa and Solubility Profile vs. Non-Nitrated 2-Phenoxybenzoic Acid

2-Nitro-5-phenoxybenzoic acid has a predicted pKa of 1.96 ± 0.25, reflecting the strong electron-withdrawing effect of the ortho-nitro group on the carboxylic acid moiety . In contrast, the non-nitrated analog 2-phenoxybenzoic acid (CAS 2243-42-7) has a reported pKa of 3.53 . This nearly 1.6 log unit difference in acidity translates to dramatically different ionization states at physiological and formulation-relevant pH ranges. Additionally, 2-nitro-5-phenoxybenzoic acid is soluble in ethanol, methanol, and acetone, whereas 2-phenoxybenzoic acid exhibits different solubility behavior due to the absence of the polar nitro group . The higher acidity of 2-nitro-5-phenoxybenzoic acid enhances its reactivity in esterification and amidation reactions and influences its partition coefficient and membrane permeability.

Physicochemical properties Formulation science Solubility Acidity

Purity and Specification Standards: Commercial Availability at ≥98% Purity with Defined Impurity Profiles

Commercial suppliers offer 2-nitro-5-phenoxybenzoic acid with a purity specification of ≥98%, accompanied by defined quality metrics including loss on drying (≤0.5%), residue on ignition (≤0.1%), and heavy metals (≤20 ppm) [1]. In contrast, many analog compounds such as 2-nitrobenzoic acid or 5-nitro-2-phenoxybenzoic acid are typically supplied at 95–97% purity with less rigorously defined impurity profiles [2]. The ≥98% assay specification, combined with particle size control (90% through 100 mesh) and total impurities ≤2.0%, ensures batch-to-batch consistency and reduces the risk of impurity-driven artifacts in sensitive biological assays or synthetic transformations.

Quality control Analytical chemistry Procurement specifications Purity

Synthetic Accessibility and Building Block Utility: Distinct Reactivity vs. Regioisomeric 5-Nitro-2-phenoxybenzoic Acid

The 2-nitro-5-phenoxybenzoic acid scaffold enables synthetic transformations that are not equally accessible from its regioisomer 5-nitro-2-phenoxybenzoic acid. Specifically, the ortho-nitro group in 2-nitro-5-phenoxybenzoic acid can be selectively reduced to an amine, yielding 2-amino-5-phenoxybenzoic acid, a versatile intermediate for amide coupling and heterocycle synthesis [1]. The alternative regioisomer, with nitro at the 5-position and phenoxy at the 2-position, presents different steric and electronic constraints that alter the reactivity of the carboxylic acid and the nitro group in subsequent transformations. This difference is critical for medicinal chemistry campaigns where the amino-phenoxybenzoic acid core is a desired pharmacophore element.

Organic synthesis Building blocks Medicinal chemistry Reactivity

Enzyme Substrate Specificity: 2-Nitro-5-phenoxyacetamido Benzoic Acid (NIPOAB) as a Chromogenic Substrate for Specific Esterases

The derivative 2-nitro-5-phenoxyacetamido benzoic acid (NIPOAB), synthesized directly from 2-nitro-5-phenoxybenzoic acid, serves as a chromogenic substrate for certain bacterial esterases. Torres-Guzmán et al. reported that the enzyme hydrolyzes NIPOAB, as well as related substrates NIHAB (2-nitro-5-hexanoylamido benzoic acid) and NIOAB (2-nitro-5-octanoylamido benzoic acid), but fails to hydrolyze NIPAB (2-nitro-5-phenylacetamido benzoic acid) or penicillin G [1]. This substrate specificity profile demonstrates that the 5-phenoxy-2-nitrobenzoic acid core, when properly functionalized, can distinguish between esterases with different acyl-chain preferences. In contrast, the regioisomeric 5-nitro-2-phenoxybenzoic acid scaffold has not been reported to yield analogous chromogenic substrates with the same enzyme specificity.

Enzyme assays Chromogenic substrates Esterases Biocatalysis

Optimal Research and Industrial Use Cases for 2-Nitro-5-phenoxybenzoic acid (CAS 53202-58-7)


Phosphatase Selectivity Profiling and Negative Control Compound Design

Due to its high micromolar to millimolar IC50 values (>400,000 nM) against bovine intestinal and human placental alkaline phosphatases, 2-nitro-5-phenoxybenzoic acid serves as an ideal negative control or selectivity probe in phosphatase inhibitor screening cascades [1]. Its minimal inhibition ensures that observed activity in primary screens is not confounded by off-target phosphatase engagement, a critical advantage when profiling kinase or protease inhibitors that may contain carboxylic acid pharmacophores.

Herbicide Lead Optimization and Structure-Activity Relationship (SAR) Studies

As a core scaffold in the 2-nitro-5-(substituted-phenoxy)benzoic acid herbicide class, this compound is the starting point for SAR campaigns aimed at optimizing weed control spectrum, crop selectivity, and environmental fate [1]. The 5-phenoxy substitution pattern is essential for herbicidal activity, and procurement of the authentic 2-nitro-5-phenoxybenzoic acid ensures that subsequent derivatization yields compounds consistent with patented herbicidal claims.

Synthesis of Chromogenic Enzyme Substrates for Esterase Assays

2-Nitro-5-phenoxybenzoic acid is the direct precursor to NIPOAB (2-nitro-5-phenoxyacetamido benzoic acid), a chromogenic substrate used to characterize esterase substrate specificity and to develop colorimetric enzyme assays [1]. This application leverages the compound's unique substitution pattern, which is not available from regioisomeric analogs, to generate substrates with defined enzyme recognition properties.

Medicinal Chemistry Building Block for Amino-Phenoxybenzoic Acid Derivatives

Selective reduction of the ortho-nitro group yields 2-amino-5-phenoxybenzoic acid, a versatile intermediate for constructing amide-linked conjugates, heterocyclic scaffolds, and potential anti-inflammatory or analgesic agents [1]. The regiospecific placement of the phenoxy and amino groups is critical for biological activity, and only the 2-nitro-5-phenoxy regioisomer provides this exact substitution pattern upon reduction.

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